1,6-Dipropoxyhexane

Description

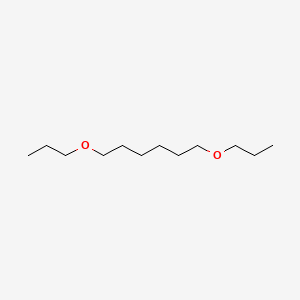

Structure

2D Structure

3D Structure

Properties

CAS No. |

100392-79-8 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1,6-dipropoxyhexane |

InChI |

InChI=1S/C12H26O2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h3-12H2,1-2H3 |

InChI Key |

YEPOMPRKROEEFL-UHFFFAOYSA-N |

SMILES |

CCCOCCCCCCOCCC |

Canonical SMILES |

CCCOCCCCCCOCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dipropoxyhexane

Established Synthetic Pathways

Established synthetic routes for 1,6-dipropoxyhexane typically rely on well-understood organic reaction mechanisms, providing reliable methods for its preparation.

Williamson Ether Synthesis Approaches to this compound from Dihaloalkanes

The Williamson ether synthesis is a cornerstone method for ether formation, involving the reaction of an alkoxide with a primary or secondary alkyl halide. For the synthesis of this compound, this typically entails the reaction of a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane, with sodium propoxide or potassium propoxide.

The reaction proceeds via an SN2 mechanism, where the propoxide anion acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion. The process requires a strong base to generate the propoxide from propanol (B110389), or the use of pre-formed metal propoxides. Solvents commonly employed include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or polar protic solvents such as ethanol (B145695), which can also serve as the source of the propoxide.

A study reported the synthesis of a related compound, 1,1-((hexane-1,6-diylbis(oxy))bis(2,1-phenylene))bis(ethan-1-one), using 1,6-dibromohexane and 2-hydroxy acetophenone (B1666503) in ethanol with sodium carbonate as a base at reflux temperatures (180–200°C) for ten hours, yielding the product in 82% plos.org. Another example involved the reaction of 1,6-dibromohexane with 2,5-xylenol, KOH, and ethanol under reflux for 24 hours, yielding a product in 88% lnu.edu.cn. While these examples are for related compounds, they illustrate the general conditions for Williamson ether synthesis with dihaloalkanes.

Challenges in this method can include potential side reactions such as elimination (E2) if secondary halides or strong, bulky bases are used, although primary halides like 1,6-dibromohexane are less prone to elimination. The formation of by-products can also occur if the reaction conditions are not carefully controlled, leading to incomplete substitution or oligomerization.

Reductive Etherification Strategies for this compound and Related Analogues

Reductive etherification offers an alternative pathway for ether synthesis, often involving the reaction of an alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent and a catalyst. While direct reductive etherification of hexane-1,6-diol with propanal or propanone to form this compound is less commonly cited, related strategies exist for forming ethers from alcohols and carbonyls.

For instance, reductive etherification of alcohols with aldehydes or ketones can be catalyzed by thiourea (B124793) organocatalysts in combination with HCl, using 1,1,3,3-tetramethyldisiloxane (B107390) as a reducing agent su.seresearchgate.net. These methods typically involve the formation of an intermediate imine or acetal, followed by reduction.

Another relevant approach involves the reductive etherification of diols with alcohols, often under hydrogenation conditions. For example, the synthesis of polyol ethers can be achieved by reacting polyols with carbonyl compounds and hydrogen in the presence of hydrogenation catalysts like palladium on carbon (Pd/C) google.com. While specific examples for this compound via this route are scarce in the provided literature, the general principle involves the in-situ formation of hemiacetals or acetals from the diol and propanol, followed by hydrogenation of the C-O bond of the intermediate to form the ether.

Novel Catalytic Routes for Etherification

Advancements in catalysis have led to more efficient and selective methods for ether synthesis, including the production of dialkoxyalkanes.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis, employing solid catalysts, offers advantages in terms of catalyst separation, reusability, and potential for continuous flow processes. For the synthesis of dialkyl ethers from diols and alcohols, solid acid catalysts are frequently employed. These catalysts can facilitate the etherification reaction, often via a dehydration mechanism.

For example, solid acid catalysts such as zeolites, mesoporous silica (B1680970), or supported metal oxides can catalyze the etherification of alcohols or diols. The reaction typically involves the protonation of an alcohol or the activation of a hydroxyl group by the acidic sites on the catalyst, followed by nucleophilic attack by another alcohol molecule or displacement of water.

Research into the selective monoetherification of diols, such as hexane-1,6-diol, with dihydropyran (DHP) using metallic sulfates supported on silica gel demonstrated high selectivity for the monoether product rsc.org. While this specific example uses DHP, it highlights the potential of supported metal sulfates as heterogeneous catalysts for selective etherification of diols.

The hydrogenation of esters, such as dimethyl adipate, using heterogeneous catalysts like Ru-Sn/γ-alumina or Ru-Sn/TiO2, is a common route to diols like hexane-1,6-diol thieme-connect.dethieme-connect.deacs.orgresearchgate.net. Although not directly forming the dipropoxyhexane, these processes are closely related to the production of the diol precursor.

Homogeneous Catalysis for Selective Dipropoxyhexane Formation

Homogeneous catalysts, dissolved in the reaction medium, can offer high activity and selectivity due to their intimate contact with reactants. Lewis acids and Brønsted acids are commonly used homogeneous catalysts for etherification reactions.

Lewis acids, such as boron trifluoride (BF3) complexes or aluminum chloride (AlCl3), can activate alcohols or diols, promoting ether formation. For example, in the synthesis of glycidyl (B131873) ethers, Lewis acids like BF3 are used to catalyze the reaction between epichlorohydrin (B41342) and alcohols, including diols like hexane-1,6-diol google.comwikipedia.org. While this is a different type of etherification, it demonstrates the role of Lewis acids in activating hydroxyl groups.

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are also effective homogeneous catalysts for etherification. They can catalyze the dehydration of alcohols to form ethers or the etherification of diols with alcohols. For instance, acidic ion exchangers and mineral acids like sulfuric acid are used in the esterification of adipic acid, a precursor to hexane-1,6-diol google.comgoogle.com.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and enhancing sustainability. This involves considering factors such as atom economy, waste reduction, energy efficiency, and the use of safer solvents and reagents.

The Williamson ether synthesis, while effective, generates stoichiometric amounts of salt by-products (e.g., NaCl or KBr), which reduces its atom economy. The use of strong bases and potentially hazardous solvents also needs careful consideration.

Reductive etherification strategies, particularly those employing catalytic hydrogenation, can be more atom-economical if hydrogen is the reducing agent, producing only water as a stoichiometric byproduct. The choice of catalyst is crucial for selectivity and efficiency.

Heterogeneous catalysis aligns well with green chemistry principles due to the ease of catalyst recovery and reuse, which minimizes waste and operational costs. Solid acid catalysts, in particular, can offer milder reaction conditions and avoid the corrosive nature of some homogeneous acids. Research into using bio-based solvents and earth-abundant metal catalysts further enhances the sustainability profile of these synthetic routes rsc.orghuarenscience.commdpi.com.

The development of solvent-free or water-based reaction systems, as well as processes that operate at lower temperatures and pressures, contributes to reduced energy consumption. For example, the use of ionic liquids or solvent mixtures that are environmentally benign is an active area of research in ether synthesis semanticscholar.org.

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry advocate for minimizing or eliminating the use of hazardous solvents. Solvent-free synthesis of ethers, including dialkoxyalkanes, is an active area of research. These methods often rely on solid-state reactions, mechanochemistry, or the use of catalysts that can operate without a bulk solvent medium.

While specific literature detailing solvent-free synthesis exclusively for this compound is limited, general approaches for ether synthesis under solvent-free conditions have been explored pharmafeatures.comijrap.netrsc.orgresearchgate.netmdpi.commdpi.com. These methodologies often involve grinding reactants together, sometimes with a catalyst, or utilizing microwave irradiation to drive the reaction. Such techniques can reduce waste generation, energy consumption, and chemical exposure risks, aligning with environmentally benign practices. For instance, solid-state condensation reactions using mechanochemical methods (ball-milling) have demonstrated efficiency in various organic syntheses, offering a pathway to solvent-free transformations pharmafeatures.commdpi.com.

Atom Economy and Reaction Efficiency in Dipropoxyhexane Production

Atom economy is a key metric in green chemistry, quantifying the proportion of reactant atoms that are incorporated into the desired product kccollege.ac.instudymind.co.uk. High atom economy signifies efficient use of raw materials and minimal waste generation. For the synthesis of this compound, reactions that directly couple 1,6-hexanediol (B165255) with a propyl source, such as propanol or a propyl halide, with minimal byproducts, would exhibit higher atom economy.

For example, a direct etherification of 1,6-hexanediol with propanol, catalyzed by an acid, where water is the only byproduct, would theoretically have a high atom economy. If the reaction proceeds via a Williamson ether synthesis using 1,6-dibromohexane and sodium propoxide, the atom economy would be reduced by the formation of sodium bromide as a byproduct. Research into optimizing these reactions focuses on maximizing the incorporation of reactant atoms into the final product, thereby enhancing reaction efficiency and reducing waste kccollege.ac.in.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for achieving high yields and purity of this compound. This involves systematically adjusting factors such as temperature, pressure, catalyst type and loading, and reactant ratios.

Temperature, Pressure, and Catalyst Loading Effects

The influence of temperature on reaction rates and selectivity is significant. Higher temperatures generally increase reaction rates but can also lead to increased byproduct formation or decomposition nih.govresearchgate.netscirp.org. For etherification reactions, temperatures are typically elevated to overcome activation energy barriers. For instance, studies on similar etherification or esterification reactions show that optimal temperatures are often found within a specific range, beyond which yields may decrease nih.govscirp.org.

Catalyst loading is another critical factor. An increase in catalyst concentration generally accelerates the reaction up to a certain point, after which the effect may plateau or even become detrimental due to increased side reactions or solubility issues nih.govresearchgate.net. Similarly, pressure, particularly hydrogen pressure in hydrogenation steps related to diol synthesis (though not directly for dipropoxyhexane), can influence reaction outcomes by affecting reactant solubility and reaction pathways researchgate.netrsc.org.

While specific data for this compound optimization is scarce in the provided search results, general trends observed in related etherification and esterification processes suggest that systematic variation of these parameters is necessary. For example, a study on acetin production optimized temperature, glycerol-to-acetic acid ratio, and catalyst load to achieve high yields mdpi.com. Similarly, optimizing catalyst loading for a reaction found that yields increased up to a certain point before leveling off nih.gov.

Purity Assessment and Impurity Profiles in Synthesized this compound

Ensuring the purity of synthesized this compound is vital for its intended applications. Analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for purity assessment and impurity profiling chromatographyonline.comchromatographyonline.cominnovatechlabs.comomicsonline.orgjfda-online.comgs-tek.comoiv.int.

GC and GC-MS are particularly effective for separating and identifying volatile organic compounds, allowing for the quantification of the main product and any byproducts or unreacted starting materials innovatechlabs.comomicsonline.orggs-tek.comoiv.int. NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound and revealing the presence of impurities that might not be easily detected by GC alone. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity analysis, especially for less volatile compounds or when high resolution is required chromatographyonline.comtorontech.comiaea.org.

Potential impurities in the synthesis of this compound could include unreacted 1,6-hexanediol, mono-propylated hexanediol, or byproducts from side reactions such as elimination or oxidation. For instance, in the production of 1,6-hexanediol itself, impurities like cyclohexanediols and other diols are noted atamankimya.comgoogle.com. Therefore, rigorous analytical methods are necessary to characterize the final product and ensure it meets the required purity specifications.

Table 1: General Analytical Techniques for Purity Assessment

| Technique | Principle | Application in this compound Analysis |

| GC | Separation based on volatility and interaction with stationary phase | Identification and quantification of volatile components, including product and impurities. |

| GC-MS | GC separation followed by Mass Spectrometry detection | Identification of separated components by their mass-to-charge ratio and fragmentation patterns. |

| HPLC | Separation based on polarity and interaction with stationary phase | Analysis of less volatile impurities or components, and confirmation of purity. |

| NMR | Nuclear Magnetic Resonance spectroscopy | Structural elucidation and confirmation of product identity; detection of structural impurities. |

Compound List:

this compound

1,6-Hexanediol

Propanol

1,6-Dibromohexane

Sodium Propoxide

Cyclohexane

Adipic Acid

6-Hydroxycaproic Acid

Propyl Halide

Chemical Reactivity and Transformation Studies of 1,6 Dipropoxyhexane

Reactions Involving Ether Linkages

The ether linkages in 1,6-Dipropoxyhexane are characterized by the C-O-C bond, which imparts a degree of stability under neutral and basic conditions. However, these linkages are susceptible to cleavage when exposed to strong acidic conditions, particularly hydrohalic acids.

Cleavage Mechanisms of Propoxy Groups

The cleavage of dialkyl ethers by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a fundamental reaction in organic chemistry libretexts.orglibretexts.orgorganicmystery.compdx.eduorganicchemistrytutor.com. This process typically proceeds via nucleophilic substitution mechanisms. Given that the propoxy groups in this compound are primary alkyl substituents, the reaction is expected to follow an SN2 mechanism libretexts.orglibretexts.orgorganicchemistrytutor.comwikipedia.org.

The reaction initiates with the protonation of the ether oxygen atom by the strong acid, forming a protonated ether (oxonium ion). This activated intermediate is then attacked by the halide nucleophile (e.g., I⁻ or Br⁻) at the carbon atom adjacent to the oxygen. This concerted attack leads to the formation of an alkyl halide and an alcohol libretexts.orgorganicmystery.comorganicchemistrytutor.comwikipedia.org. If an excess of the hydrohalic acid is employed, the alcohol product can undergo a subsequent reaction with the acid to yield another molecule of alkyl halide libretexts.orgorganicmystery.com.

For this compound, reaction with hydroiodic acid (HI) would lead to the formation of 1-iodopropane (B42940) and 1,6-diiodohexane, or propanol (B110389) and 1,6-diiodohexane, depending on the stoichiometry of HI used.

Table 1: Illustrative Ether Cleavage Reactions of this compound

| Reaction | Reagents/Conditions | Expected Products | Mechanism |

| Cleavage with Hydroiodic Acid | This compound, conc. HI, heat | 1-Iodopropane, 1,6-Diiodohexane (excess HI) OR Propanol, 1,6-Diiodohexane (limited HI) | SN2 |

| Cleavage with Hydrobromic Acid | This compound, conc. HBr, heat | 1-Bromopropane, 1,6-Dibromohexane (B150918) (excess HBr) OR Propanol, 1,6-Dibromohexane (limited HBr) | SN2 |

Note: Specific yields are dependent on reaction conditions, temperature, and reagent concentrations.

Functionalization of the Hexane (B92381) Backbone

The hexane backbone of this compound, being an alkane chain, is inherently unreactive towards many common chemical transformations. However, functionalization can be achieved through methods like free-radical halogenation.

Selective Oxidation and Reduction Reactions

Oxidation: The alkane C-H bonds within the hexane chain are strong and non-polar, rendering them resistant to oxidation under mild conditions wikipedia.org. The application of strong oxidizing agents may lead to non-selective degradation of the molecule, potentially involving oxidation at the ether oxygen or cleavage of carbon-carbon bonds. Achieving selective oxidation of specific C-H bonds on the hexane backbone typically necessitates specialized catalysts and conditions, often involving transition metals or radical initiators. For context, diols like 1,6-hexanediol (B165255) can undergo selective oxidative lactonization magtech.com.cn, but this reactivity is attributed to the presence of hydroxyl groups, which are absent in the alkane chain of this compound.

Reduction: Ethers and alkane chains are generally unreactive towards common reducing agents. Consequently, reduction reactions are not typically employed for the functionalization of the hexane backbone of this compound.

No specific research findings detailing the oxidation or reduction of the hexane backbone of this compound were found.

Halogenation and Other Substitutions on the Alkyl Chain

The hexane backbone can be functionalized through free-radical halogenation reactions wikipedia.org. For instance, treatment with halogens such as bromine (Br₂) or chlorine (Cl₂) under conditions like UV irradiation or thermal initiation can result in the substitution of hydrogen atoms on the hexane chain with halogen atoms. This process typically yields a mixture of mono- and poly-halogenated products due to the relatively similar reactivity of C-H bonds at different positions along the hexane chain.

Table 2: Illustrative Halogenation of the Hexane Backbone of this compound

| Reaction | Reagents/Conditions | Potential Products |

| Free-Radical Bromination | This compound, Br₂, UV light or heat | Mixture of brominated isomers (e.g., 1-Bromo-1,6-dipropoxyhexane, 2-Bromo-1,6-dipropoxyhexane, etc.) and polybrominated species. |

| Free-Radical Chlorination | This compound, Cl₂, UV light or heat | Mixture of chlorinated isomers and polychlorinated species. |

Following the introduction of a halogen atom onto the hexane chain, the resulting halo-propoxyhexane derivative can undergo further chemical transformations via nucleophilic substitution reactions ebsco.comvedantu.comlibretexts.orgmasterorganicchemistry.comopenstax.orgscribd.com. For example, if a bromine atom is introduced at a terminal position of the hexane chain, the resulting compound could react with nucleophiles, such as cyanide ions (CN⁻) or alkoxides (RO⁻), through SN2 mechanisms to introduce new functional groups.

Derivatization Chemistry of this compound

Derivatization chemistry involves the chemical modification of a compound to alter its physical or chemical properties, often to enhance its analytical detectability or to synthesize novel compounds.

In analytical chemistry, particularly for techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), derivatization is employed to improve analyte volatility, thermal stability, or detection sensitivity research-solution.comgcms.cz. If this compound were to be analyzed, standard derivatization methods such as silylation, acylation, or alkylation could be applied if its inherent properties were not optimal for the chosen analytical method research-solution.comgcms.cznih.gov. For instance, any hydroxyl impurities present could be derivatized using silylating agents (e.g., BSTFA) or acylating agents.

In a broader synthetic context, derivatization can refer to the creation of new compounds from this compound. For example, if the ether linkages were cleaved to yield propanol and 1,6-hexanediol, these resulting alcohols could then be derivatized through esterification, etherification, or other chemical reactions to produce a diverse range of new compounds with modified properties.

Compound List:

this compound

Propanol

1-Iodopropane

1,6-Diiodohexane nih.gov

1-Bromopropane

1,6-Dibromohexane nih.gov

Bromine

Iodine

Chlorine

Silylating agents (e.g., BSTFA)

Acylating agents

Alkylation agents

Introduction of Additional Functionalities

Specific research detailing the introduction of additional functionalities onto the this compound molecule was not identified within the provided search results. General strategies for functionalization in organic chemistry often involve reactions such as oxidation, halogenation, or C-H activation, which can introduce new chemical handles onto a molecule. However, no studies were found that specifically applied these or other methods to modify this compound to incorporate new functional groups.

Synthesis of Conjugates and Polymeric Precursors

The provided search results did not yield any specific information regarding the use of this compound as a precursor for the synthesis of conjugates or polymeric materials. While several studies discussed the synthesis of polymeric precursors and various types of conjugates (e.g., oligonucleotide-peptide conjugates, polymer-drug conjugates), none of these studies involved this compound as a starting material or building block. Therefore, detailed research findings or data tables for this subsection concerning this compound cannot be presented.

Mechanistic Investigations of this compound Reactions

Mechanistic investigations aim to elucidate the step-by-step pathways of chemical reactions. While general concepts of reaction mechanisms, including the role of intermediates and transition states, were found in the search results ( fiveable.me, lumenlearning.com, wikipedia.org, sumitomo-chem.co.jp), no specific mechanistic studies pertaining to the reactions of this compound were identified. Such investigations typically involve a combination of experimental techniques and theoretical calculations (e.g., DFT) to understand how molecules transform during a reaction.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates involves identifying short-lived species that are formed during a reaction mechanism but are consumed before the final product is formed ( fiveable.me, lumenlearning.com, wikipedia.org). Techniques such as in situ spectroscopy (e.g., DRIFTS, NMR) or trapping experiments are commonly employed. The search results provided general explanations of what reaction intermediates are and their importance in understanding reaction mechanisms ( fiveable.me, nih.gov, lumenlearning.com, wikipedia.org). However, no specific reaction intermediates for this compound were identified or discussed in the provided snippets.

Advanced Spectroscopic and Chromatographic Characterization of 1,6 Dipropoxyhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, offering detailed information about the atomic arrangement within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed, often complemented by two-dimensional (2D) NMR techniques for unambiguous assignments.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR spectroscopy provides information on the chemical environment and relative number of hydrogen atoms in a molecule. For 1,6-Dipropoxyhexane, with its symmetrical structure CH₃CH₂CH₂-O-(CH₂)₆-O-CH₂CH₂CH₃, distinct signals are expected for the methyl (CH₃), methylene (B1212753) (CH₂) of the propyl group, the methylene groups directly attached to the oxygen, and the internal methylene groups of the hexane (B92381) chain. The symmetry of the molecule would likely lead to fewer unique signals than a non-symmetrical analogue.

¹³C NMR spectroscopy reveals the different carbon environments. Each unique carbon atom in this compound will resonate at a characteristic chemical shift. Typically, carbons adjacent to oxygen atoms appear further downfield, while those in the aliphatic chain will show signals in the aliphatic region. Broadband decoupling is commonly used in ¹³C NMR, resulting in singlet peaks for each distinct carbon, simplifying spectral interpretation libretexts.org.

While specific spectral data for this compound were not directly found in the provided search results, general principles of NMR analysis for similar ether compounds can be inferred. For instance, studies on related compounds often detail the chemical shifts and multiplicities of proton and carbon signals, allowing for definitive structural assignment researchgate.netresearchgate.netazooptics.comchemicalbook.com.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for confirming structural assignments and establishing connectivity within complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, indicating which protons are adjacent to each other through chemical bonds. Cross-peaks in a COSY spectrum connect coupled protons, helping to trace out spin systems within the molecule researchgate.netyoutube.comlibretexts.orgepfl.chsdsu.edu. For this compound, COSY would help to correlate the protons within the propyl chains and along the hexane backbone.

HMQC (Heteronuclear Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate protons directly bonded to carbons (¹H-¹³C). An HMQC or HSQC spectrum displays cross-peaks between a proton signal and the carbon signal to which it is directly attached, facilitating the assignment of ¹³C signals based on known ¹H assignments researchgate.netyoutube.comlibretexts.orgepfl.chsdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range coupling). HMBC is particularly useful for assigning quaternary carbons (carbons without directly attached protons) and for confirming the connectivity between different parts of the molecule researchgate.netyoutube.comlibretexts.orgepfl.chsdsu.edu. For this compound, HMBC would be instrumental in confirming the connection of the propoxy groups to the hexane chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is vital for determining the molecular weight and providing information about the fragmentation patterns of a compound, which aids in structural elucidation. Various ionization techniques and MS modes are employed.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS

ESI and MALDI are soft ionization techniques that typically produce intact molecular ions, such as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or adducts with alkali metal ions ([M+Na]⁺). These techniques are suitable for analyzing compounds that may not be sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS).

ESI-MS: This method is commonly used for polar and thermally labile compounds, often coupled with liquid chromatography (LC-ESI-MS). It involves spraying a liquid sample solution through a charged capillary, generating charged droplets that desolvate to produce gas-phase ions libretexts.org.

MALDI-MS: This technique involves mixing the analyte with a matrix compound and then irradiating the mixture with a laser. The matrix absorbs the laser energy, vaporizes, and carries the analyte into the gas phase, where it is ionized nih.govlcms.czsigmaaldrich.com. MALDI-MS is particularly useful for large molecules and polymers but can also be applied to smaller molecules. The choice of matrix is crucial for efficient ionization and minimal background interference nih.govtcichemicals.com.

While specific ESI or MALDI spectra for this compound were not detailed in the search results, these methods would likely yield its molecular ion, providing its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful hyphenated technique that separates volatile compounds by gas chromatography before they enter the mass spectrometer for detection and analysis.

Separation: The GC column separates components of a mixture based on their boiling points and affinities for the stationary phase. The retention time of this compound on a specific GC column under defined conditions would be a characteristic parameter thermofisher.comnih.govgcms.czredalyc.orgresearchgate.net.

Detection: The mass spectrometer detects the separated compounds, providing a mass spectrum. Electron ionization (EI) is a common ionization method in GC-MS, where molecules are bombarded with electrons, leading to fragmentation. The resulting mass spectrum is a fingerprint of the compound, including the molecular ion (if it survives ionization) and various fragment ions savemyexams.commsu.edulibretexts.orguwo.ca.

For this compound, GC-MS would provide its retention time and a mass spectrum that includes its molecular ion and characteristic fragment ions resulting from the cleavage of C-C and C-O bonds. For example, common fragments observed in alkanes include alkyl carbocations like propyl (m/z 43) and butyl (m/z 57) ions, and fragments resulting from the cleavage of ether linkages savemyexams.commsu.edulibretexts.orguwo.ca.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). This technique is invaluable for elucidating detailed structural information and confirming fragmentation pathways.

Fragmentation: In MS/MS, a specific ion of interest (e.g., the molecular ion of this compound) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragments provide structural clues by indicating specific bonds that have broken mdpi.comrsc.orgresearchgate.netnih.govresearchgate.net.

Fragmentation Pathways: By analyzing the mass-to-charge ratios (m/z) of the fragment ions and their relative abundances, proposed fragmentation pathways can be constructed. For an ether like this compound, fragmentation might involve alpha-cleavage adjacent to the oxygen atom, cleavage of the C-O bond, or fragmentation of the alkyl chains libretexts.orgmiamioh.edu.

For this compound, MS/MS analysis could reveal characteristic fragments resulting from the loss of propoxy groups or fragments corresponding to the hexane chain with one or both propoxy groups modified or lost. This detailed fragmentation analysis helps to confirm the proposed structure and understand the stability of different molecular fragments.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic methods that probe the molecular structure by analyzing the absorption or scattering of infrared radiation, respectively. These techniques are sensitive to the types of chemical bonds present and their environment, providing a molecular fingerprint for identification and structural elucidation.

Vibrational Analysis of Functional Groups

The molecular structure of this compound, featuring two propoxy ether groups attached to a hexane backbone, dictates its characteristic vibrational modes. Both IR and Raman spectroscopy can identify the presence of key functional groups through specific absorption or scattering frequencies.

C-H Stretching Vibrations: The aliphatic nature of the hexane chain and the propyl groups will result in C-H stretching vibrations typically observed in the region of 2850-3000 cm⁻¹. These bands correspond to symmetric and asymmetric stretching of methylene (CH₂) and methyl (CH₃) groups scifiniti.comwisc.eduspectroscopyonline.com.

C-O-C Stretching Vibrations: The ether linkages (propoxy groups) are characterized by C-O stretching vibrations. These typically appear in the IR spectrum in the region of 1050-1250 cm⁻¹, often as strong bands due to the significant change in dipole moment during this vibration slideshare.netjsscacs.edu.incompoundchem.com. Raman spectroscopy is also sensitive to these vibrations.

C-C Stretching and Bending Vibrations: The carbon-carbon single bonds within the hexane backbone and propyl chains will exhibit C-C stretching vibrations, generally found in the fingerprint region (below 1000 cm⁻¹), along with various C-H bending and deformation modes. These bands contribute significantly to the unique spectral fingerprint of the molecule scifiniti.comwisc.eduethz.ch.

Table 4.3.1.1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Aliphatic C-H Stretch | 2850 – 3000 | 2850 – 3000 | Symmetric and asymmetric CH₂, CH₃ stretching |

| C-O-C Stretch (Ether) | 1050 – 1250 | 1050 – 1250 | Strong intensity in IR due to dipole moment change |

| C-C Stretch | 700 – 1300 | 700 – 1300 | Complex region, contributes to fingerprint |

| C-H Bending/Deformation | 1350 – 1470 | 1350 – 1470 | CH₂ scissoring, CH₃ bending |

Note: Specific frequencies can vary based on molecular environment, conformation, and experimental conditions. These are typical ranges.

Conformational Studies

Vibrational spectroscopy, particularly when combined with computational methods like Density Functional Theory (DFT), can offer insights into the conformational landscape of molecules scifiniti.comresearchgate.netnih.gov. Subtle changes in molecular conformation can lead to slight shifts in vibrational frequencies or alter the intensity of specific bands. By analyzing these spectral variations, researchers can infer information about the preferred spatial arrangements of the propoxy chains relative to the hexane backbone. While direct experimental conformational studies using IR or Raman for this compound are not detailed in the provided literature, the principles involve comparing experimental spectra with theoretically predicted spectra for different conformers scifiniti.comresearchgate.netnih.gov. Such analyses can help identify the most stable conformers in solid or solution states.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating, identifying, and quantifying components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Given its structure, this compound is likely to be moderately polar and may not possess a strong chromophore for UV-Vis detection. Therefore, HPLC method development would typically focus on reversed-phase chromatography, often coupled with detectors sensitive to non-chromophoric analytes.

Column Selection: A C18 (octadecylsilane) stationary phase is a common and effective choice for separating moderately polar organic compounds in reversed-phase HPLC. Other options might include C8 or phenyl phases depending on the specific separation requirements chromatographyonline.comijpsjournal.comnih.govresearchgate.netphcogj.com.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The ratio and type of organic modifier are optimized to achieve adequate retention and separation. Buffers or additives might be employed to control pH or improve peak shape, although for a neutral ether, this may be less critical unless impurities are ionizable chromatographyonline.comijpsjournal.comresearchgate.net.

Detection: Since this compound may have weak UV absorbance, detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are often preferred for sensitive and universal detection of such compounds nih.govnumberanalytics.com.

Method Optimization: Key parameters for optimization include mobile phase composition, flow rate, column temperature, and injection volume to achieve desired resolution, peak shape, and analysis time. For quantitative analysis, linearity, accuracy, precision, and robustness must be established ijpsjournal.comnih.govresearchgate.netphcogj.com.

Table 4.4.1.1: Representative HPLC Method Parameters for this compound (Hypothetical)

| Parameter | Specification | Rationale |

| HPLC System | Agilent 1260 Infinity II or similar | Standard analytical platform |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Reversed-phase separation of moderately polar compounds |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Optimized for retention and separation of ether/alkane structure |

| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns |

| Column Temperature | 30 °C | Enhances separation efficiency and reproducibility |

| Detection | ELSD or MS | Suitable for non-chromophoric or weakly chromophoric analytes |

| Injection Volume | 10 µL | Standard injection volume |

| Run Time | ~15-20 minutes | Sufficient for analyte elution and system re-equilibration |

Gas Chromatography (GC) Optimization for Purity and Quantitative Analysis

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable organic compounds like this compound. Its ability to separate compounds based on boiling point and polarity makes it ideal for assessing purity and performing quantitative analysis.

Column Selection: Non-polar or slightly polar capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5), are commonly used for ether and alkane analysis. The choice of column dictates the separation mechanism, primarily based on boiling point and Van der Waals interactions.

Carrier Gas: Helium or nitrogen is typically used as the carrier gas, providing efficient separation with minimal interaction with the analyte.

Temperature Programming: A temperature gradient is often employed to elute compounds with a range of boiling points efficiently. The initial temperature is kept low to focus analytes at the column head, followed by a ramp to higher temperatures to ensure timely elution of less volatile components.

Detection: Flame Ionization Detector (FID) is a universal detector for organic compounds and is highly sensitive to hydrocarbons and ethers, making it an excellent choice for detecting and quantifying this compound. Mass Spectrometry (GC-MS) can also be used for definitive identification and quantification, providing structural information through fragmentation patterns.

Optimization: Parameters such as carrier gas flow rate, temperature program (initial temperature, ramp rate, final temperature, hold times), injector temperature, and detector temperature are optimized to achieve sharp peaks, good resolution, and a stable baseline for accurate quantification mostwiedzy.pl.

Table 4.4.2.1: Representative GC Method Parameters for this compound (Hypothetical)

| Parameter | Specification | Rationale |

| GC System | Agilent 8890 GC or similar | Advanced GC system for high-resolution separations |

| Column | Capillary Column, DB-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Non-polar phase for separation based on boiling point and polarity |

| Carrier Gas | Helium | Inert carrier gas for efficient separation |

| Carrier Gas Flow | 1.0 mL/min (constant flow) | Optimized for chromatographic efficiency |

| Injector Type | Split/Splitless Injector | Split mode for sample introduction, Splitless for trace analysis |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Elutes compounds across a range of volatilities |

| Detector | Flame Ionization Detector (FID) | Sensitive and universal detector for organic compounds |

| Detector Temperature | 280 °C | Ensures analytes are detected in the gas phase |

| Run Time | ~25-30 minutes | Sufficient for analyte elution and system stabilization |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process that converts an analyte into a derivative with improved analytical properties, such as enhanced detectability, selectivity, or chromatographic behavior nih.govnumberanalytics.commostwiedzy.plpsu.edu. While this compound, with its ether and alkane functionalities, is likely amenable to direct analysis by GC-FID or HPLC-ELSD/MS due to its expected volatility and moderate polarity, derivatization strategies could be employed in specific scenarios.

For instance, if enhanced sensitivity were required for trace analysis, or if UV-Vis detection were to be used, derivatization could introduce a chromophore or fluorophore. Common derivatization reagents for alcohols or amines (which are not present in this compound) often involve acylation, silylation, or reaction with fluorescent tags nih.govnumberanalytics.compsu.edu. For compounds like ethers, specific derivatization might involve reactions that functionalize the molecule to introduce a detectable moiety or to alter its polarity for specific chromatographic modes. However, for routine analysis, direct injection into GC or HPLC systems is generally preferred if satisfactory results can be achieved without derivatization, as it simplifies the analytical workflow and reduces potential sources of error mostwiedzy.pl. The need for derivatization would be dictated by the specific analytical challenge, such as ultra-trace detection or the requirement for a particular detection mechanism not inherently suited to the native compound.

Pre-column and Post-column Derivatization Methodologies

Derivatization is a crucial sample preparation step in chromatography, transforming analytes into derivatives with improved properties for separation and detection chromatographyonline.comlibretexts.orgjfda-online.comgnomio.comactascientific.com. These methods can be broadly categorized into pre-column and post-column derivatization.

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before it is injected into the chromatographic system chromatographyonline.comlibretexts.org. The resulting derivative is then separated and detected. This method is often favored because it allows for the removal of excess derivatizing reagent before analysis, preventing interference with the chromatographic separation or detection. Furthermore, the derivative can be designed to be stable during the time lag between derivatization and injection chromatographyonline.com. For compounds like this compound, which are ethers and may have limited volatility or detectability, pre-column derivatization can introduce functional groups that enhance UV absorbance or fluorescence, making them more amenable to detection libretexts.orgchromatographyonline.com. For instance, silylation, acylation, and alkylation are common pre-column derivatization strategies used to improve volatility and thermal stability, or to introduce chromophores/fluorophores chromatographyonline.comjfda-online.comnih.govresearch-solution.comchemcoplus.co.jp. The reaction conditions for pre-column derivatization must be carefully optimized to ensure rapid and quantitative conversion to the derivative, while maintaining the derivative's stability chromatographyonline.com.

Post-column Derivatization: This technique involves reacting the separated analytes with a derivatizing agent after they elute from the chromatographic column but before they reach the detector chromatographyonline.comlibretexts.orgactascientific.comjove.comnih.gov. A significant challenge with post-column derivatization is the potential for extracolumn band broadening, which can reduce chromatographic resolution and detection sensitivity. This is often mitigated by using specialized reaction coils or flow cells designed for efficient mixing and minimal dead volume chromatographyonline.comjove.comnih.gov. Post-column derivatization is particularly useful when the derivatization reaction is slow or when the derivative is unstable, as the separation is completed before the reaction occurs chromatographyonline.comactascientific.com. For ethers, post-column derivatization could be employed if specific functionalization is required for detection, such as reactions that produce a colored or fluorescent product.

Considerations for this compound: As an ether, this compound may not possess strong chromophoric or fluorophoric properties, potentially leading to low sensitivity with standard UV-Vis or fluorescence detectors. Derivatization can address this by introducing such groups. For example, reactions that attach aromatic moieties could enhance UV-Vis detection chromatographyonline.com. For GC analysis, derivatization might be used to increase volatility or thermal stability if the compound exhibits issues in these areas chromatographyonline.comjfda-online.comnih.gov.

Data Table 1: Common Derivatization Strategies for Enhancing Detection in Chromatography

| Derivatization Strategy | Purpose | Common Reagents | Applicable to Ethers (Conceptual) |

| Silylation | Increase volatility, improve thermal stability, reduce polarity | Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), TMS-Cl | Potentially for ether oxygens |

| Acylation | Introduce chromophores/fluorophores, improve volatility, reduce polarity | Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), HFBA | Potentially for ether oxygens |

| Alkylation | Introduce chromophores/fluorophores, esterification, etherification | Benzyl bromide, PFBBr, Dialkylacetals | Potentially for ether oxygens |

| Addition of Chromophores | Enhance UV-Vis detection | Benzyl, 4-nitrobenzyl, 2-naphthacyl groups | Via reaction at ether linkage |

| Addition of Fluorophores | Enhance fluorescence detection | Dansyl chloride, o-Phthalaldehyde (B127526) (OPA) | Via reaction at ether linkage |

Note: Direct derivatization of ether linkages for enhanced detection is less common than derivatization of active hydrogens (e.g., in alcohols, amines, carboxylic acids). However, reagents that can react with or modify the ether structure could be explored.

Design and Application of Novel Derivatization Reagents for Ethers

The development of novel derivatization reagents is driven by the need for increased sensitivity, selectivity, speed, and environmental friendliness in analytical chemistry chromatographyonline.comnih.govscielo.org.zaupb.rogoogle.comnih.gov. For ethers like this compound, the design of such reagents would likely focus on functionalizing the ether linkage or the alkyl chains to impart desirable analytical properties.

Strategies for Novel Reagent Design:

Introduction of Chromophores/Fluorophores: Reagents could be designed to react with the ether oxygen or adjacent carbon atoms, incorporating highly conjugated systems or fluorogenic moieties. For example, reagents that undergo nucleophilic attack or substitution at the alkyl chains could attach groups like dansyl chloride or o-phthalaldehyde (OPA) derivatives, which are known to form highly fluorescent products chromatographyonline.comlibretexts.orggoogle.comactascientific.com. While OPA typically reacts with primary amines, modified reagents might be developed for other functional groups.

Enhancement of Mass Spectrometry (MS) Signal: Derivatization can significantly improve ionization efficiency and alter fragmentation patterns for MS detection chromatographyonline.comnih.gov. Reagents containing specific functional groups (e.g., perfluorinated alkyl chains) can enhance sensitivity in electron capture negative ionization mass spectrometry (GC-NCI-MS) nih.gov. For LC-MS, reagents that add a readily ionizable tag or a mass tag can be beneficial chromatographyonline.comnih.gov.

Improved Chromatographic Properties: Reagents can be designed to alter the polarity or volatility of the analyte. For instance, silylation reagents (e.g., BSTFA, HMDS) are widely used to convert polar functional groups into less polar, more volatile trimethylsilyl (B98337) ethers, making compounds amenable to Gas Chromatography (GC) chromatographyonline.comresearch-solution.comchemcoplus.co.jptcichemicals.com. While ethers are generally less polar than alcohols, derivatization could still fine-tune their retention behavior on specific chromatographic columns.

Selectivity: Developing reagents that selectively react with ether linkages or specific parts of the molecule is crucial for complex matrices. For example, while reagents like heptafluorobutyric anhydride (HFBA) are effective for many compounds, they may lack selectivity, reacting with all nucleophilic sites researchgate.net. Novel reagents might target the specific C-O bond of the ether or the propoxy groups in this compound.

Application Examples (Conceptual for Ethers):

GC-MS Analysis: A novel reagent could be developed to react with the ether linkage of this compound, forming a derivative with a strong mass spectral signature or enhanced volatility for GC-MS analysis. For example, reagents that introduce perfluoroalkyl groups could be employed for sensitive detection via GC-NCI-MS nih.gov.

HPLC-Fluorescence Detection: A reagent could be synthesized that reacts with the this compound molecule to produce a highly fluorescent derivative. This would involve attaching a fluorophore, potentially via a reaction targeting the alkyl chains or the ether oxygen.

LC-MS/MS Analysis: Derivatization could be used to increase the ionization efficiency of this compound for LC-MS/MS. Reagents like isonicotinoyl chloride (INC) or certain dienophiles have shown significant signal enhancement for hydroxyl-containing compounds, suggesting that tailored reagents could be designed for ethers nih.gov.

The development of new derivatization reagents is an ongoing area of research, aiming to meet the increasing demands for sensitive, selective, and efficient analytical methods. For compounds like this compound, such advancements could unlock more robust analytical protocols.

Compound List:

this compound

Sugars

Steroids

Alkaloids

Fatty acids

Amines

Amino acids

Phenols

Thiols

Carboxylic acids

Alcohols

Amides

Peptides

Nucleic acids

Amphotericin B

Tiopronin

Glyphosate

Alkylphenol ethoxylates (APEs)

Tetrabromobisphenol A (TBBPA)

Polybrominated biphenyls (PBBs)

Polybrominated diphenyl ethers (PBDEs)

Hexabromocyclododecane (HBCD)

Chloropropanols (e.g., 1,3-DCP, 2,3-DCP, 3-MCPD)

Vitamin D metabolites (e.g., Vitamin D3, 3β-25-hydroxyvitamin D3, 3α-25-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3, 24,25-dihydroxyvitamin D3)

Diarrhetic Shellfish Poisoning (DSP) toxins (e.g., Okadaic acid)

ROS (Reactive Oxygen Species)

Lewisites (e.g., Lewisite 1, Lewisite 3)

Biguanides

Role of 1,6 Dipropoxyhexane in Specialized Chemical Applications

Application as a Solvent in Organic Reactions

The selection of an appropriate solvent is critical for the success of organic reactions, influencing parameters such as reaction rate, solubility of reactants and intermediates, and product selectivity. Ethers, as a chemical class, are generally recognized for their utility in organic synthesis due to their ability to solvate cations and their relatively low chemical reactivity, which can make them suitable media for various transformations wikipedia.org. However, specific research detailing the use or evaluation of 1,6-Dipropoxyhexane as a solvent in organic reactions was not found in the conducted literature search.

Evaluation of Solvating Properties in Various Reaction Media

The solvating properties of a compound are fundamental to its effectiveness as a reaction medium, impacting its ability to dissolve substrates, stabilize transition states, and influence reaction kinetics. Although ethers, in general, possess properties that can make them useful solvents, specific evaluations or data concerning the solvating properties of this compound across various reaction media were not found in the literature reviewed.

Intermediacy in Biomass Conversion Processes

Biomass conversion processes are central to the development of sustainable chemical and fuel production, aiming to transform renewable biomass into valuable products. Hydrodeoxygenation (HDO) is a key process within this field, focused on the removal of oxygen from biomass-derived compounds to enhance their quality and utility molbase.com.

Formation as a Product in Hydrodeoxygenation Reactions

Hydrodeoxygenation is a catalytic process used to upgrade biomass pyrolysis oils and other oxygenated biomass derivatives by removing oxygen, typically as water or carbon dioxide, and saturating unsaturated bonds molbase.com. Despite extensive research into HDO for various biomass feedstocks and model compounds, no specific reports were identified that document the formation of this compound as a product or intermediate during these processes.

Utilization as a Chemical Scaffold or Building Block

In synthetic organic chemistry and medicinal chemistry, chemical scaffolds and building blocks serve as foundational molecular structures or reactive fragments used in the construction of more complex molecules, including pharmaceuticals and advanced materials. These components are vital for exploring novel chemical space and designing molecules with specific functionalities. Searches of the scientific literature did not reveal any documented instances of this compound being utilized as a chemical scaffold or a building block in synthetic strategies.

Design and Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound typically involves modifying the terminal propoxy groups or, less commonly, the alkane backbone. While direct literature on the derivatization of this compound is limited, general chemical principles for ether and alkane modification can be applied. For instance, reactions that target ether linkages, such as cleavage under harsh acidic conditions, could potentially yield hydroxyl-terminated species, which could then be further functionalized (e.g., esterified, etherified with different alkyl chains, or converted to halides).

Alternatively, if the propoxy groups themselves can be selectively modified or if the synthesis starts from a precursor that allows for functionalization before the propoxy ether is formed, a wider array of derivatives becomes accessible. For example, if the synthesis route involves reacting 1,6-dibromohexane (B150918) with propanol (B110389), variations in the alcohol or the halide could lead to different functional groups. The development of such derivatives would be driven by the need for specific properties, such as altered solubility, enhanced reactivity, or the introduction of specific binding sites for applications in catalysis or materials science. Research into the synthesis of functionalized organic molecules, such as functionalized pyrimidines researchgate.net or bicyclo[1.1.1]pentanes rsc.org, demonstrates the broader field where such derivatization strategies are employed to tailor molecular properties for specific applications.

Integration into Complex Molecular Architectures

The integration of this compound into complex molecular architectures leverages its linear, flexible six-carbon chain as a linker or a structural component. Such architectures are often designed for applications in supramolecular chemistry, materials science, or as components in larger functional molecules. The propoxy ether groups can influence the solubility and packing of these architectures, while the hydrocarbon chain provides a defined spatial separation between functional units.

Exploration in Deep Eutectic Solvent Systems (by analogy to 1,6-Hexanediol-based systems)

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a liquid phase at room temperature due to significant intermolecular interactions, primarily hydrogen bonding ucm.esosti.gov. They are considered "green" solvents due to their low toxicity, biodegradability, and ease of preparation. While direct research on this compound in DESs is not widely reported, its structural similarity to 1,6-Hexanediol (B165255), a known HBD in DES formulations, suggests potential for its exploration.

1,6-Hexanediol has been utilized as a hydrogen bond donor in various DES formulations, often paired with quaternary ammonium (B1175870) salts like choline (B1196258) chloride researchgate.netmdpi.com. These systems have been investigated for applications such as extraction and separation processes researchgate.net. The hydroxyl groups of 1,6-Hexanediol are key to its function as an HBD, forming extensive hydrogen bonds with HBAs. This compound, lacking hydroxyl groups, would not function as a traditional HBD. However, its ether oxygens could potentially act as hydrogen bond acceptors, or it might be used in conjunction with other components in more complex DES formulations, perhaps as a co-solvent or a modifier. The exploration would likely involve pairing it with strong HBDs or HBAs to determine if eutectic mixtures with desirable properties can be formed.

Formulation and Characterization of this compound-based Deep Eutectic Solvents

Formulating DESs with this compound would require identifying suitable HBA or HBD components. Given that this compound possesses ether linkages, its oxygen atoms could potentially act as hydrogen bond acceptors, suggesting it might be paired with strong hydrogen bond donors, such as carboxylic acids, amides, or certain polyols. Alternatively, it could be investigated as a co-solvent or modifier in existing DES systems to tune their properties.

The characterization of such hypothetical DESs would follow standard procedures for DESs. This typically includes:

Melting Point Determination: To confirm the eutectic behavior and the formation of a liquid phase at room temperature.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability and phase transitions utp.edu.my.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to investigate intermolecular interactions and structural integrity.

Physicochemical Property Measurements: Determination of density, viscosity, refractive index, and conductivity, which are crucial for understanding solvent behavior and suitability for specific applications utp.edu.my.

The formulation process would involve systematically varying the molar ratios of this compound with potential HBDs or HBAs and assessing the resulting mixture's physical state and properties.

Evaluation of Their Physicochemical Properties and Performance in Specific Chemical Separations or Reactions

The evaluation of this compound-based DESs would focus on how their physicochemical properties influence their performance in targeted applications. Key properties to consider include:

Polarity: Affects the solubility of solutes and the efficiency of separation processes.

Viscosity: Influences mass transfer rates in reactions and separations.

Thermal Stability: Determines the operating temperature range for applications.

Solvent Power: The ability to dissolve specific target compounds.

Potential Applications:

Chemical Separations: By analogy to 1,6-Hexanediol-based DESs used for separating mixtures like benzene/acetone or benzene/cyclohexane researchgate.net, this compound-based systems could be evaluated for similar extractive or chromatographic applications. The ether linkages might offer different selectivity compared to the hydroxyl groups of 1,6-Hexanediol.

Reaction Media: DESs are increasingly used as reaction media due to their ability to stabilize intermediates, influence reaction rates, and facilitate product isolation. The specific interactions provided by this compound could potentially benefit certain organic transformations.

Research on DESs generally highlights that the choice of HBA and HBD, along with their molar ratio, significantly impacts the physicochemical properties and performance osti.govmdpi.comacs.org. Therefore, a systematic study would be required to identify optimal formulations of this compound-based DESs and to benchmark their performance against established solvent systems.

Theoretical and Computational Chemistry of 1,6 Dipropoxyhexane

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetic properties of molecules like 1,6-Dipropoxyhexane rsc.orglakeheadu.cataylor.edu. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

The electronic structure of this compound can be elucidated through quantum chemical calculations, providing insights into its electron distribution, bonding characteristics, and potential reactivity. Methods such as DFT, utilizing various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are commonly employed for geometry optimization and property calculations lakeheadu.camdpi.commdpi.com.

These calculations yield critical electronic parameters, including:

Atomic Charges: Determined via population analysis methods like Natural Population Analysis (NPA), these charges indicate the distribution of electron density across the molecule's atoms wisc.edu.

Dipole Moment: The molecular dipole moment quantifies the polarity of the molecule, influencing its interactions with solvents and other polar species mdpi.com.

Molecular Orbitals (MOs): The analysis of MOs, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity, as these orbitals are typically involved in chemical reactions libretexts.orgchadsprep.comhuntresearchgroup.org.uk. The energy difference between HOMO and LUMO (the band gap) provides an indication of the molecule's electronic excitation energy and stability.

While specific calculated values for this compound were not found in the reviewed literature, typical outputs from such calculations on similar ether compounds would include:

| Property | Typical Unit | Illustrative Value Range | Source of Method |

| Dipole Moment | Debye | 1.0 - 3.0 | mdpi.com |

| HOMO Energy | eV | -9.0 to -10.0 | libretexts.orghuntresearchgroup.org.uk |

| LUMO Energy | eV | -1.0 to -2.0 | libretexts.orghuntresearchgroup.org.uk |

| HOMO-LUMO Gap | eV | 7.0 - 9.0 | libretexts.orghuntresearchgroup.org.uk |

Note: The values presented in this table are illustrative and based on general trends observed for similar organic molecules, not specific computational results for this compound.

This compound, with its flexible hexane (B92381) chain and two propoxy groups, can adopt various spatial arrangements known as conformers. Conformational analysis, a key area of computational chemistry, systematically explores these arrangements to identify the most stable structures and their relative energies taltech.eelibretexts.orgnih.gov.

The process typically involves:

Conformational Searching: Employing algorithms like Monte Carlo methods or systematic dihedral angle scans to generate a large number of possible molecular geometries nih.govrsc.orggoogle.com.

Geometry Optimization: Using quantum chemical methods (e.g., DFT) to refine the geometries of the generated conformers and calculate their energies, thereby mapping the molecule's potential energy surface (PES) mdpi.comtaltech.eersc.orggoogle.com.

Energy Minimization: Identifying local energy minima on the PES that correspond to stable conformers.

Boltzmann Distribution: Calculating the population of each conformer at a given temperature based on its relative energy, which helps determine the most probable structures under specific conditions mdpi.comrsc.org.

The energy landscape of this compound would reveal the energetic cost associated with rotating around the C-C and C-O bonds, influenced by steric hindrance and torsional strain.

A typical output from such an analysis might be presented as follows:

| Conformer Designation | Relative Energy (kJ/mol) | Population (%) |

| Conformer A | 0.0 | 65.2 |

| Conformer B | 2.5 | 28.1 |

| Conformer C | 7.8 | 4.7 |

| Conformer D | 15.1 | 2.0 |

Note: The conformer designations and associated energy/population values are hypothetical and illustrative, representing the type of data generated by conformational analysis studies on flexible molecules. Studies on similar aliphatic ethers or alkanes provide methodologies for obtaining such data mdpi.comrsc.orgupenn.edu.

Electronic Structure and Molecular Orbital Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time by integrating Newton's equations of motion. This approach is invaluable for studying the dynamic behavior of molecules in condensed phases, such as solutions prace-ri.eunih.govmdpi.comresearchgate.net.

MD simulations can provide detailed insights into how this compound interacts with its surrounding solvent molecules. This includes understanding:

Solvation Structure: The arrangement of solvent molecules around the solute, often quantified by radial distribution functions.

Solvation Dynamics: The time-dependent relaxation of the solvent shell in response to changes in the solute, such as electronic excitation or changes in polarity mdpi.comunige.chrsc.orgupc.edu. This can reveal the timescales of solvent reorganization.

Molecular Mobility: Parameters such as diffusion coefficients and rotational correlation times can be extracted from MD trajectories, describing how quickly the molecule translates and rotates within the solvent prace-ri.eursc.org.

Accurate force fields are essential for MD simulations, defining the potential energy of the system based on atomic positions and types prace-ri.eunih.gov. Simulations of this compound in various solvents would allow for the characterization of its dynamic properties in solution.

Illustrative data that could be obtained from MD simulations include:

| Solvent | Diffusion Coefficient (10⁻⁹ m²/s) | Rotational Correlation Time (ps) |

| Water | 0.8 - 1.2 | 50 - 100 |

| Ethanol (B145695) | 1.5 - 2.0 | 30 - 60 |

| Hexane | 2.0 - 2.5 | 20 - 40 |

Note: The values in this table are hypothetical and representative of what might be observed for a molecule of similar size and polarity in these solvents, based on general MD simulation studies prace-ri.eunih.govrsc.org.

MD simulations are also adept at studying the behavior of molecules within multicomponent systems, such as mixtures of different solvents or solutions containing solutes and polymers aps.orgaps.org. For this compound, simulations could explore its behavior in complex mixtures, providing information on:

Phase Behavior: Predicting miscibility and phase separation phenomena.

Thermodynamic Properties: Calculating excess enthalpies or free energies of mixing.

Intermolecular Interactions: Analyzing the specific interactions (e.g., van der Waals, hydrogen bonding if applicable) between this compound and other components in the system.

Adaptive Resolution: Advanced techniques like adaptive resolution simulation methods can efficiently model systems with varying degrees of molecular detail, useful for complex multicomponent liquids aps.org.

Solvent-Solute Interactions and Dynamics

Reaction Mechanism Predictions and Catalysis Modeling

While direct computational studies focusing on the reaction mechanisms or catalytic roles of this compound were not identified in the literature search, computational chemistry plays a vital role in predicting reaction pathways and modeling catalytic processes for various chemical systems rsc.orgchimia.chnih.govescholarship.orgnih.govosti.gov.

When applied to molecules like this compound, these methods can:

Elucidate Reaction Pathways: Identify transition states, intermediates, and reaction products for reactions involving the molecule or its functional groups (ether linkages, alkyl chains) rsc.orgescholarship.orgnih.gov.

Calculate Energetics: Determine activation energies and reaction enthalpies, which govern reaction rates and thermodynamic favorability rsc.orgchemeurope.comresearchgate.net.

Model Catalysis: Investigate how catalysts interact with substrates, predict catalytic activity and selectivity, and understand the underlying mechanisms at an atomic level nih.govosti.govtuwien.at. This could involve studying this compound as a solvent in a catalytic reaction or examining the reactivity of its ether bonds under catalytic conditions.

Computational approaches like DFT are extensively used to map potential energy surfaces, locate transition structures, and calculate reaction barriers, providing a theoretical framework for understanding chemical transformations rsc.orgtaylor.edunih.gov.

Compound List

this compound

Emerging Research Directions and Interdisciplinary Studies of 1,6 Dipropoxyhexane

Advanced Materials Science Applications

Research into 1,6-Dipropoxyhexane within materials science is beginning to explore its utility as a component or precursor in the development of novel materials. Its chemical structure, featuring ether linkages and a flexible alkane chain, suggests potential for use in polymer synthesis, coatings, or as a modifier in composite materials. While direct applications are still under active investigation, the principles guiding such research often involve leveraging its molecular architecture to impart specific properties to larger material systems.

For instance, related diols like 1,6-hexanediol (B165255) are widely used in the production of polyesters and polyurethanes, where they contribute to hardness and flexibility wikipedia.org. The ether linkages in this compound could offer different solubility profiles or flexibility characteristics when incorporated into polymer backbones or used as cross-linking agents. Studies on modifying fiber surfaces with epoxy resins, such as those involving 1,6-hexanediol diglycidyl ether, demonstrate how such di-functional compounds can enhance interfacial adhesion and mechanical strength in composites researchgate.net. This suggests that this compound could be explored for similar roles in advanced composite formulations, potentially influencing properties like toughness and thermal stability.

Integration with Supramolecular Chemistry

The field of supramolecular chemistry, which deals with the study of complex molecular assemblies held together by non-covalent interactions, presents intriguing avenues for this compound. Supramolecular chemistry is characterized by the design of molecules that self-assemble into ordered structures with unique properties numberanalytics.comnih.gov. The flexible, yet somewhat polarizable, nature of the dipropoxyhexane chain could be amenable to incorporation into larger supramolecular frameworks.

Research in supramolecular chemistry often involves designing ligands that can coordinate with metal ions to form intricate structures nih.govmassey.ac.nzparisdescartes.fr. While specific studies involving this compound in this context are nascent, its structure could potentially be functionalized to act as a linker or a component within self-assembling systems. For example, the use of alkane chains in ligands for lanthanide-based supramolecular materials has been shown to influence film formation via Langmuir-Blodgett techniques, leading to luminescent monolayer films massey.ac.nz. Similarly, the dipropoxyhexane moiety could be explored for its ability to influence the packing, solubility, or specific binding interactions within such assemblies, potentially leading to materials with tailored optical or electronic properties.

Novel Analytical Methodologies Development

The development of precise and sensitive analytical methods is crucial for understanding and quantifying chemical compounds, including this compound. Research in analytical chemistry is continuously seeking to improve techniques for identification, quantification, and purity assessment. Common methodologies employed for similar organic compounds include chromatography (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC) and spectroscopy (e.g., Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS) iosrphr.orgjddtonline.infonih.gov.

For this compound, the development of analytical methods would likely focus on optimizing separation techniques to resolve it from potential impurities or reaction byproducts. This could involve exploring different stationary phases for GC or HPLC, or specific mobile phase compositions. Spectroscopic methods would be vital for structural elucidation and confirmation. For instance, NMR spectroscopy would provide detailed information about the proton and carbon environments, while mass spectrometry would confirm its molecular weight and fragmentation patterns. The validation of these analytical methods, ensuring accuracy, precision, linearity, and robustness, is a standard practice in chemical research and development, particularly when aiming for industrial applications or regulatory compliance iosrphr.orgjddtonline.infoibacon.comjpionline.orgresearchgate.net.

Sustainable Chemistry and Industrial Relevance

The principles of green chemistry are increasingly driving innovation across the chemical industry, aiming to reduce environmental impact, enhance safety, and improve efficiency acs.orgjopir.inatbuftejoste.com.ngresearchgate.net. The industrial relevance of this compound can be assessed through its potential for sustainable synthesis and its application in environmentally conscious processes.

While specific "green" synthesis routes for this compound are not extensively detailed in the provided search results, general trends in sustainable chemistry involve utilizing renewable feedstocks, minimizing hazardous byproducts, and employing energy-efficient processes jopir.inresearchgate.net. For example, the synthesis of similar compounds like 1,6-hexanediol is well-established, and exploring bio-based routes for its precursors could contribute to the sustainability of dipropoxyhexane production. The industrial application of green chemistry often involves replacing volatile organic solvents with eco-friendly alternatives and developing recyclable catalysts researchgate.netorientjchem.org. If this compound finds application as a solvent, plasticizer, or intermediate, its production and use would ideally align with these green chemistry principles to ensure its industrial relevance in a sustainable future. The efficiency of synthetic pathways is also a key consideration, with research aiming for higher yields and fewer steps beilstein-journals.orgresearchgate.netsemanticscholar.org.

Q & A

Q. Answer :

- Synthesis : Adapt methods from analogous ethers like 1,6-diiodoperfluorohexane. Use nucleophilic substitution reactions with propanol and a dihalohexane precursor under anhydrous conditions. Monitor reaction progress via gas chromatography (GC) .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), Fourier-transform infrared spectroscopy (FTIR) to verify propoxy group formation, and mass spectrometry (MS) for molecular weight validation. Thermogravimetric analysis (TGA) can assess thermal stability .

Basic Question: How should researchers handle safety and stability considerations for this compound in laboratory settings?

Q. Answer :